molecular formula C12H14N2O5 B12642860 Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate CAS No. 920799-17-3

Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B12642860
CAS No.: 920799-17-3
M. Wt: 266.25 g/mol
InChI Key: KQFMYMIZSUXILO-LLVKDONJSA-N
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Description

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chiral morpholine derivative intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Chiral morpholine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in pharmacologically active molecules. This compound serves as a versatile synthetic intermediate or building block. The morpholine ring is a common feature in compounds designed to target various enzymes, and the nitrophenyl group offers a handle for further chemical modifications, such as reduction to the corresponding aniline . The stereospecific (S)-configuration at the 2-position is critical for studies in asymmetric synthesis and for investigating structure-activity relationships (SAR) where the three-dimensional orientation of the molecule impacts biological activity . Research into related morpholine structures highlights their application in the synthesis of potential kinase inhibitors and other biologically active compounds, underscoring the value of this chiral building block in developing new chemical entities .

Properties

CAS No.

920799-17-3

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

KQFMYMIZSUXILO-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of the phenyl ring using industrial nitrating agents.

    Continuous Esterification: Continuous esterification processes using methanol and acid catalysts in a flow reactor to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas and palladium on carbon for the reduction of the nitro group.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for the hydrolysis of the ester group.

    Nucleophilic Substitution: Sodium methoxide or other nucleophiles for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

    Substituted Phenyl Derivatives: Nucleophilic substitution yields various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate (CAS: 218944-14-0)

  • Structural Differences: Replaces the morpholine ring with a pyrrolidine ring and introduces a 4-nitrophenoxy group at C4 instead of direct attachment to the morpholine nitrogen.
  • Key Properties: Molecular Formula: C₁₂H₁₄N₂O₅ Molecular Weight: 266.25 g/mol Hydrogen Bonding: 1 donor, 6 acceptors .
  • The nitrophenoxy group may enhance π-π stacking interactions in receptor binding .

2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride (CAS: 185759-14-2)

  • Structural Differences : Features a morpholine ring substituted with a 4-methylphenyl group and a second morpholine-4-carboxylate ethyl group. The hydrochloride salt improves solubility.
  • Key Properties :
    • Molecular Formula: C₁₈H₂₇ClN₂O₄
    • Molecular Weight: 370.87 g/mol .
  • Functional Implications : The ethyl linker and dual morpholine groups may enhance interactions with hydrophilic targets, while the methylphenyl group adds lipophilicity. The hydrochloride salt increases bioavailability compared to freebase forms .

(2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine

  • Structural Differences : Incorporates a Boc-protected amine, a ketone at C6, and diphenyl substituents at C2 and C3.
  • Key Properties :
    • Molecular Formula: C₂₇H₃₀N₂O₅
    • Stereochemistry: 2S,3R configuration enhances chiral recognition in asymmetric synthesis .
  • Functional Implications : The Boc group facilitates deprotection for further functionalization, while the diphenyl groups may sterically hinder interactions in catalytic applications .

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

  • Structural Differences : Replaces the morpholine core with a furan ring and introduces a fluorine atom on the 4-nitrophenyl group.
  • Key Properties :
    • Crystallographic Data: Detailed bond lengths and angles confirm planar furan and nitro groups, favoring electronic delocalization .

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

  • Structural Differences: Heterocyclic 1,3,4-thiadiazole core instead of morpholine. Synthesized via reactions involving hydrazonoyl chlorides and hydrazinecarbothioamides .
  • Key Properties :
    • Antimicrobial Activity: Four derivatives showed superior activity against E. coli, B. mycoides, and C. albicans compared to controls .
  • Functional Implications : The thiadiazole ring’s sulfur atoms enhance electron-deficient character, improving interactions with microbial enzymes .

Biological Activity

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including key findings from recent studies, potential mechanisms of action, and relevant data tables.

Chemical Structure and Properties

This compound features a morpholine ring with a nitrophenyl substituent and a methyl ester group at the carboxylic acid position. Its molecular formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of approximately 266.25 g/mol. The compound can be represented by the following structural notations:

  • InChI Key : KQFMYMIZSUXILO-LLVKDONJSA-N
  • SMILES : COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7), acute monocytic leukemia (U-937), and T acute lymphoblastic leukemia cells. The observed cytotoxicity was dose-dependent, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.1Induction of apoptosis via caspase activation
U-9373.8Cell cycle arrest at G1 phase
CEM-134.5Modulation of apoptotic pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrophenyl group is believed to interact with enzymes critical for cellular processes, potentially inhibiting their function.
  • Receptor Modulation : The morpholine ring enhances binding affinity to various biological receptors, which may influence signaling pathways involved in cell survival and proliferation.
  • Redox Reactions : The nitrophenyl moiety can participate in redox reactions, contributing to its biological effects through oxidative stress mechanisms.

Case Studies

A series of case studies have highlighted the compound's potential in drug development:

  • Study on Anticancer Activity : A recent investigation demonstrated that this compound exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin in specific cancer cell lines, suggesting it could serve as a lead compound for further development.
  • Antimicrobial Screening : In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, showing promising results with MIC values lower than those of commonly used antibiotics.

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